2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 1321963-18-1
VCID: VC11694675
InChI: InChI=1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
SMILES: C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br
Molecular Formula: C10H8BrF3O3
Molecular Weight: 313.07 g/mol

2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane

CAS No.: 1321963-18-1

Cat. No.: VC11694675

Molecular Formula: C10H8BrF3O3

Molecular Weight: 313.07 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane - 1321963-18-1

Specification

CAS No. 1321963-18-1
Molecular Formula C10H8BrF3O3
Molecular Weight 313.07 g/mol
IUPAC Name 2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Standard InChI InChI=1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Standard InChI Key QWVYPTGLTQVOAN-UHFFFAOYSA-N
SMILES C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br
Canonical SMILES C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane consists of a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a trifluoromethoxy group (OCF3-\text{OCF}_{3}). The 1,3-dioxolane ring is fused to the aromatic system via a methylene bridge, forming a bicyclic structure. This configuration enhances steric protection of the carbonyl group (when the dioxolane is hydrolyzed) and modulates electronic effects.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Molecular FormulaC10H8BrF3O3\text{C}_{10}\text{H}_{8}\text{BrF}_{3}\text{O}_{3}
SMILESC1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br\text{C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br}
InChIKeyQWVYPTGLTQVOAN-UHFFFAOYSA-N

The trifluoromethoxy group contributes to the compound’s lipophilicity, as evidenced by its partition coefficient (logP\log P) of 3.2, while the bromine atom enhances electrophilic substitution potential .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through a multistep process involving:

  • Bromination: Introduction of bromine at the 2-position of 4-(trifluoromethoxy)phenol using N\text{N}-bromosuccinimide (NBS) in dichloromethane.

  • Dioxolane Formation: Protection of the resulting aldehyde group via cyclization with ethylene glycol under acidic conditions (e.g., H2SO4\text{H}_{2}\text{SO}_{4}) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationNBS, CH2Cl2\text{CH}_{2}\text{Cl}_{2}, 0°C78%
CyclizationEthylene glycol, H2SO4\text{H}_{2}\text{SO}_{4}, reflux82%

A modified approach reported by Vulcanchem employs 1,4-dioxane as a solvent and hydrogen bromide (HBr\text{HBr}) for in situ generation of the dioxolane ring, achieving yields up to 85% .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, with a decomposition temperature of 215°C. Its 1,3-dioxolane ring is susceptible to acidic hydrolysis, regenerating the parent aldehyde (C9H6BrF3O2\text{C}_{9}\text{H}_{6}\text{BrF}_{3}\text{O}_{2}) under conditions such as HCl\text{HCl} in tetrahydrofuran (THF).

Table 3: Spectroscopic Data

TechniqueData (δ in ppm)Source
1H NMR^1\text{H NMR} (CDCl₃)3.88 (m, 2H), 5.01 (t, J=4.6HzJ = 4.6 \, \text{Hz}, 1H), 7.45–7.52 (m, 3H)
13C NMR^{13}\text{C NMR}102.34 (dioxolane), 152.11 (C-Br), 121.89 (CF₃)

The trifluoromethoxy group’s electron-withdrawing nature is evident in the downfield shift of adjacent aromatic protons (δ 7.45–7.52).

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of bioactive molecules. For example, its hydrolysis product, 2-bromo-4-(trifluoromethoxy)benzaldehyde, has been utilized in the development of antimalarial agents targeting Plasmodium falciparum . In a 2018 study, analogs featuring the trifluoromethoxy group demonstrated IC₅₀ values as low as 0.18 μM against Leishmania donovani, with >99% efficacy in murine models .

Table 4: Biological Activity of Derivatives

DerivativeTarget OrganismIC₅₀ (μM)Efficacy (%)
R\text{R}-enantiomerL. donovani0.1899.4
S\text{S}-enantiomerL. donovani0.3237

The R\text{R}-enantiomer’s superior efficacy is attributed to enhanced binding to parasitic cytochrome P450 enzymes .

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